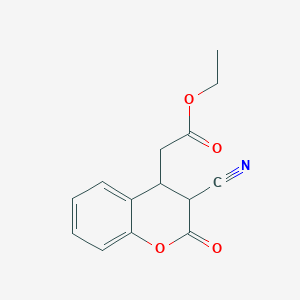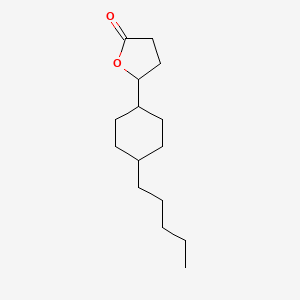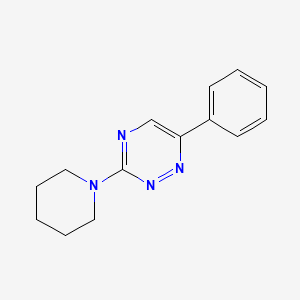
6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring. The piperidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenyl-3-(piperidin-1-ylcarbonyl)-1,2,4-triazine: A similar compound with a carbonyl group instead of a direct piperidinyl substitution.
6-Phenyl-3-(morpholin-1-yl)-1,2,4-triazine: A compound with a morpholine ring instead of a piperidine ring.
6-Phenyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: A compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.
Eigenschaften
CAS-Nummer |
831218-34-9 |
|---|---|
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
6-phenyl-3-piperidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H16N4/c1-3-7-12(8-4-1)13-11-15-14(17-16-13)18-9-5-2-6-10-18/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI-Schlüssel |
PKYPOHNDGUROIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


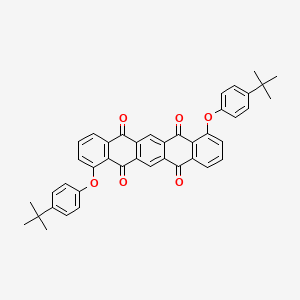


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)

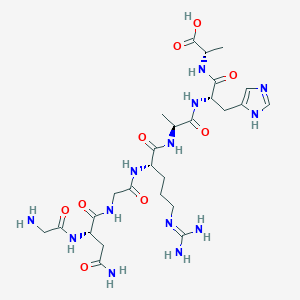
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)
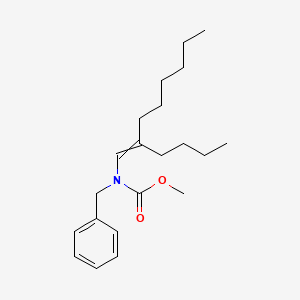

![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

